Cas no 68855-99-2 (Fluorene-9,9-dipropionic acid)

Fluorene-9,9-dipropionic acid 化学的及び物理的性質
名前と識別子
-
- Litsea cubeba oil
- ListeaCubebaoil
- Litseacubeba
- oil,litseacubeba
- Oils,Litseacubeba
- LITSEA CUBEBA OIL TERPENES
- oil of Litsea cubeba
- oil of mountain spicy-tree fruit
- Oils, litsea cubeda
- LITSEA CUBEBA
- 3,3'-(9H-fluorene-9,9-diyl)dipropanoic acid
- FLUORENE-9,9-DIPROPIONIC ACID
- 9,9'-Fluorenedipropionic acid
- 3-[9-(2-carboxyethyl)fluoren-9-yl]propanoic acid
- 9,9-BIS(2-CARBOXYETHYL)FLUORENE
- Propionic acid, 3,3'-fluoren-9-ylidenedi-
- Oprea1_394318
- Oprea1_688352
- MLS001203767
- 99FLUORENEDIPROPIONICACID
- 3-[9-(2-Carboxy-ethyl)-9H-fluoren-9-yl]-propionic acid
- HMS2819H10
- NSC68859
- STL200129
- LITSEA CUBEBA FRUIT OIL
- CUBEBAOIL
- Fluorene-9,9-dipropionic acid
-
- インチ: 1S/C19H18O4/c20-17(21)9-11-19(12-10-18(22)23)15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8H,9-12H2,(H,20,21)(H,22,23)
- InChIKey: HVIAEALBBMNFIW-UHFFFAOYSA-N
- ほほえんだ: OC(CCC1(CCC(=O)O)C2C=CC=CC=2C2C=CC=CC1=2)=O
- BRN: 2003967
計算された属性
- せいみつぶんしりょう: 415.225977
- どういたいしつりょう: 415.225977
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 色と性状: 淡い黄色の澄んだ液体で、甘い果物の香りとレモンのような香りがします。
- 密度みつど: 0.883 g/mL at 25 °C(lit.)
- ふってん: 232 °C(lit.)
- フラッシュポイント: 130 °F
- 屈折率: n20/D 1.4835(lit.)
- FEMA: 3846 | LITSEA CUBEBA OIL
Fluorene-9,9-dipropionic acid セキュリティ情報
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:2
- 危険カテゴリコード: R10;R36/38
- セキュリティの説明: 16-26-36
- RTECS番号:RI7280000
-
危険物標識:
- セキュリティ用語:S16;S26;S36
- リスク用語:R10;R36/38
Fluorene-9,9-dipropionic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L83850-500ml |
Litsea cubeba oil |
68855-99-2 | 500ml |
¥899.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L83850-25ml |
Litsea cubeba oil |
68855-99-2 | 25ml |
¥99.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L83850-100ml |
Litsea cubeba oil |
68855-99-2 | 100ml |
¥299.0 | 2021-09-08 |
Fluorene-9,9-dipropionic acid 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
Fluorene-9,9-dipropionic acidに関する追加情報
Introduction to Fluorene-9,9-dipropionic Acid (CAS No: 68855-99-2)
Fluorene-9,9-dipropionic acid is a significant compound in the realm of organic chemistry and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No) 68855-99-2, has garnered considerable attention due to its versatile applications in synthetic chemistry, material science, and biomedical research. The molecular structure of Fluorene-9,9-dipropionic acid consists of a fluorene core substituted with two propionic acid groups at the 9-position, which imparts distinct reactivity and solubility characteristics. This introduction aims to provide a comprehensive overview of the compound's properties, synthesis methods, and recent advancements in its application within the scientific community.
The structural framework of Fluorene-9,9-dipropionic acid is noteworthy for its potential in designing advanced materials and pharmaceutical intermediates. The fluorene moiety is a well-known aromatic heterocycle that exhibits excellent photophysical properties, making it valuable in optoelectronic applications. The introduction of propionic acid groups enhances the compound's solubility in polar solvents and introduces reactive sites for further functionalization. This balance between hydrophobicity and hydrophilicity makes Fluorene-9,9-dipropionic acid a promising candidate for various chemical modifications.
In recent years, Fluorene-9,9-dipropionic acid has been extensively studied for its role in drug development and material science. Its derivatives have been explored as building blocks for polymers, liquid crystals, and organic semiconductors. The compound's ability to undergo selective reactions at the propionic acid sites allows for the creation of complex molecular architectures with tailored properties. For instance, researchers have utilized Fluorene-9,9-dipropionic acid to synthesize novel ligands for metal-organic frameworks (MOFs), which have potential applications in catalysis and gas storage.
The pharmaceutical industry has also shown interest in Fluorene-9,9-dipropionic acid due to its structural similarity to certain bioactive molecules. Studies have demonstrated that derivatives of this compound can interact with biological targets, making them candidates for therapeutic development. For example, modifications at the propionic acid groups have been used to enhance binding affinity to specific enzymes or receptors. This approach has led to the discovery of new pharmacophores with potential applications in treating various diseases.
Synthesizing Fluorene-9,9-dipropionic acid involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include Friedel-Crafts acylation followed by hydrolysis or direct carboxylation of the fluorene core. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the propionic acid groups with high efficiency. These synthetic strategies highlight the compound's importance in industrial-scale production and research applications.
The solubility profile of Fluorene-9,9-dipropionic acid is another critical aspect that influences its utility in various fields. Due to the presence of polar propionic acid groups, the compound exhibits good solubility in water and polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). This property facilitates its use in solution-based processes such as polymerization reactions or drug formulation. Additionally, the compound's stability under different environmental conditions makes it suitable for long-term storage and transportation.
In conclusion, Fluorene-9,9-dipropionic acid (CAS No: 68855-99-2) is a multifaceted compound with broad applications in chemistry and related sciences. Its unique structural features enable diverse functionalizations, making it valuable for material design and pharmaceutical development. Recent research has expanded its utility into optoelectronics and biomedicine, underscoring its significance as a research chemical. As scientific understanding progresses, further innovative applications of this compound are expected to emerge.
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